3,4-Dimethoxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNOATOQNSHEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301689 | |

| Record name | 3,4-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-14-6 | |

| Record name | 4038-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethoxybenzophenone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

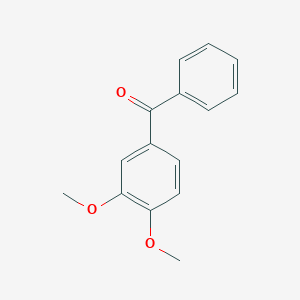

3,4-Dimethoxybenzophenone is a substituted benzophenone that serves as a valuable intermediate and building block in organic synthesis. Its chemical structure, featuring a benzoyl group attached to a dimethoxy-substituted phenyl ring, imparts unique properties that are leveraged in various scientific and industrial applications, including the synthesis of pharmaceutical compounds and advanced materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound, also known as (3,4-dimethoxyphenyl)(phenyl)methanone, is an aromatic ketone.[1][2] Its structure consists of a central carbonyl group bonded to a phenyl group and a 3,4-dimethoxyphenyl group. The presence of the two methoxy groups on one of the phenyl rings significantly influences its electronic properties and reactivity.

Key Identifiers:

-

SMILES: COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[4][6] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white powder/solid | [4][5][6] |

| Melting Point | 52-57 °C or 103-104 °C | [4][5] |

| Boiling Point | 235 °C at 20 Torr | [5] |

| Solubility | Soluble in organic solvents | [4] |

| Density (Predicted) | 1.123 ± 0.06 g/cm³ | [5] |

Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of veratrole (1,2-dimethoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.[7]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)[7]

-

Dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE) as solvent[7]

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution[7]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole in the chosen solvent (e.g., TCE).[7]

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride or iron(III) chloride to the stirred solution.[7]

-

Add benzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).[8]

-

Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[7][9]

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy groups.

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[2]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1650-1700 cm⁻¹.[2]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 242, corresponding to the molecular weight of the compound. A significant fragment ion is often observed at m/z 165.[2]

Applications in Research and Drug Development

This compound is a versatile compound with applications in several areas of research and industry.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] The benzophenone scaffold is present in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[10] The dimethoxy substitution pattern can be crucial for modulating the biological activity and pharmacokinetic properties of the final drug candidates.[11]

-

UV Filter and Photostabilizer: Benzophenone derivatives are known for their ability to absorb UV radiation, making them useful as UV filters in sunscreens and as photostabilizers in plastics and coatings to prevent degradation from sun exposure.[4]

-

Synthesis of Advanced Materials: This compound is also utilized in the synthesis of polymers and coatings, where it can enhance durability and resistance to photodegradation.[4]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[12] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[13][14] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of accidental contact, rinse the affected area with plenty of water.[13] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[5][13]

Conclusion

This compound is a chemically significant compound with a well-defined structure and a range of useful properties. Its synthesis via Friedel-Crafts acylation is a standard and reliable method. The versatility of this molecule as a synthetic intermediate, particularly in the pharmaceutical industry, underscores its importance in the development of new therapeutic agents. A thorough understanding of its properties and reactivity is essential for researchers and scientists working in organic synthesis and drug discovery.

References

-

Hong Jin. (n.d.). This compound CAS 4038-14-6 99% Factory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone. Retrieved from [Link]

-

Automated Topology Builder & Repository. (n.d.). This compound | C15H14O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.

-

National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved from [Link]

Sources

- 1. This compound | 4038-14-6 | FD50873 [biosynth.com]

- 2. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 4038-14-6 [m.chemicalbook.com]

- 6. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 7. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

(3,4-dimethoxyphenyl)(phenyl)methanone IUPAC name and synonyms

An In-Depth Technical Guide to (3,4-dimethoxyphenyl)(phenyl)methanone: Synthesis, Applications, and Core Principles for Researchers

Introduction: The Benzophenone Scaffold in Modern Chemistry

The benzophenone moiety represents a ubiquitous and highly valued structural framework in medicinal and materials chemistry.[1][2] These diaryl ketones are not merely synthetic curiosities; they are found in numerous natural products exhibiting a wide array of biological activities and serve as pivotal building blocks for marketed pharmaceuticals and advanced materials.[3][4] (3,4-Dimethoxyphenyl)(phenyl)methanone, the subject of this guide, is a prime example of this scaffold. Its specific substitution pattern—a veratrole (1,2-dimethoxybenzene) group attached to the carbonyl—provides a unique electronic and steric profile that makes it a versatile intermediate for further chemical elaboration.

This guide moves beyond a simple recitation of facts. As a senior application scientist, the objective here is to provide a comprehensive understanding of this molecule, grounded in the principles of synthetic strategy, mechanistic insight, and practical application. We will explore not just how to make and use this compound, but why specific methodologies are chosen and how its properties can be leveraged in research and development, particularly within the pharmaceutical landscape.

Part 1: Core Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. The compound is systematically named according to IUPAC nomenclature, but is also known by several common synonyms and identifiers across commercial and academic databases.

IUPAC Name: (3,4-dimethoxyphenyl)(phenyl)methanone[5][6][7]

Common Synonyms:

-

4-Benzoylcatechol dimethyl ether[8]

-

(3,4-Dimethoxyphenyl)phenyl-methanone[9]

-

Methanone, (3,4-dimethoxyphenyl)phenyl-[6]

Key Identifiers:

-

InChIKey: WCNOATOQNSHEFK-UHFFFAOYSA-N[6]

The compound's physical properties dictate its handling, storage, and application in various solvent systems. Below is a summary of its key physicochemical data.

| Property | Value | Source(s) |

| Molecular Weight | 242.27 g/mol | [9] |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 52-57 °C | [4] |

| Purity (Typical) | ≥98% | [9][10] |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane | [4][8] |

| Storage | Store at room temperature (10°C - 25°C) in a dry, well-ventilated place | [9] |

Part 2: Synthesis and Mechanistic Considerations

The most common and industrially scalable method for preparing benzophenone derivatives is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

The Causality Behind the Friedel-Crafts Acylation

The reaction involves the acylation of an electron-rich aromatic ring, in this case, veratrole (1,2-dimethoxybenzene), with an acylating agent, typically benzoyl chloride. The causality is rooted in electronics:

-

Activation of the Electrophile: A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, or ferric chloride, FeCl₃) is required.[11][12] It coordinates to the carbonyl oxygen of the benzoyl chloride, which strongly polarizes the carbon-chlorine bond, leading to the formation of a highly reactive acylium ion (C₆H₅CO⁺). This ion is a potent electrophile.

-

Nucleophilic Attack: The veratrole ring is highly activated towards electrophilic attack due to the electron-donating effects of its two methoxy groups. These groups, particularly via resonance, increase the electron density of the aromatic ring, making it a strong nucleophile. The attack occurs preferentially at the position para to one of the methoxy groups for steric and electronic reasons.

-

Re-aromatization: The subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the ring, yielding the final (3,4-dimethoxyphenyl)(phenyl)methanone product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system. The success of each step can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the analytical methods described in Part 4.

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Benzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)[12]

-

Dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE) (anhydrous)[11][12]

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the slurry to 0°C using an ice bath.

-

Addition of Reactants: Dissolve veratrole (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Workup - Quenching: Once the reaction is complete, carefully and slowly pour the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/heptane mixture) or by flash column chromatography on silica gel to yield the pure (3,4-dimethoxyphenyl)(phenyl)methanone as a white to off-white solid.[12]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.

Part 3: Applications in Research and Drug Development

While possessing inherent utility as a UV absorber, the primary value of (3,4-dimethoxyphenyl)(phenyl)methanone for researchers lies in its role as a versatile chemical intermediate.[4]

Photostabilizer and UV Filter

The conjugated diaryl ketone structure is an excellent chromophore, enabling it to absorb UVA and UVB radiation. This property is exploited in materials science, where it can be incorporated into polymers and coatings to prevent photodegradation.[4] In cosmetics, related benzophenone structures are used in sunscreen formulations.[4]

The Benzophenone Core: A Privileged Scaffold in Medicinal Chemistry

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The benzophenone core is a classic example of such a scaffold.[1][2] Its rigid, yet conformationally aware, structure allows it to present appended functional groups in a well-defined three-dimensional space, facilitating interactions with enzyme active sites and protein receptors.

(3,4-Dimethoxyphenyl)(phenyl)methanone serves as an ideal starting point for chemical library synthesis. The two phenyl rings can be functionalized independently to explore structure-activity relationships (SAR). For instance:

-

Derivatives as Histamine H₃-Receptor Antagonists: Studies have shown that benzophenone derivatives can be potent antagonists for the histamine H₃ receptor, a target for neurological and inflammatory disorders.[13]

-

Anticancer Agent Development: Many natural and synthetic benzophenones exhibit significant anticancer activity.[1][3] The 3,4-dimethoxy substitution pattern, in particular, is a feature found in analogues of combretastatin, a potent natural product that inhibits tubulin polymerization, a key process in cell division.[14]

Visualization: Scaffold-Based Drug Discovery

This diagram illustrates how a core scaffold like (3,4-dimethoxyphenyl)(phenyl)methanone is used to generate a library of diverse compounds for biological screening.

Caption: From core scaffold to lead compound in drug discovery.

Part 4: Analytical Characterization and Validation

Confirming the identity and purity of a synthesized compound is non-negotiable. The following data provides a benchmark for researchers to validate their results against.

| Technique | Expected Characteristics | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons and two distinct methoxy group singlets. | [15] |

| ¹³C NMR | A peak for the carbonyl carbon (~195 ppm), signals for aromatic carbons, and two methoxy carbons. | [6] |

| IR Spectroscopy | A strong absorption band for the C=O (ketone) stretch (~1650 cm⁻¹), and bands for C-O-C stretches and aromatic C-H bonds. | [6] |

| Mass Spec. (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (242.27). Common fragments include those from the loss of phenyl (m/z 77) and dimethoxyphenyl groups (m/z 165). | [6] |

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Profile:

-

Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Harmful: May be harmful if swallowed (H302).

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[16][17]

-

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[16]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[16]

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

-

PrepChem.com. Synthesis of 3,4'-dimethoxy-4-methylbenzophenone. [Online] Available at: [Link]

-

Stark, H., et al. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Archiv der Pharmazie, 334(2), 45-52. [Online] Available at: [Link]

-

Wikipedia. Benzophenone. [Online] Available at: [Link]

-

Matrix Fine Chemicals. (3,4-DIMETHOXYPHENYL)(PHENYL)METHANONE | CAS 4038-14-6. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 286742, this compound. [Online] Available at: [Link]

-

Kumar, R., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(11), 1236-1255. [Online] Available at: [Link]

-

Ibrahim, S. R. M., et al. (2023). Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Online] Available at: [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Online] Available at: [Link]

- Google Patents.WO2001051440A1 - A process for the preparation of substituted benzophenones.

-

ChemBK. (3,4-Dimethoxyphenyl)-phenyl-methanon. [Online] Available at: [Link]

-

Synthonix. (3,4-Dimethoxyphenyl)(phenyl)methanone - [D39731]. [Online] Available at: [Link]

-

ATB (Automated Topology Builder). this compound | C15H14O3. [Online] Available at: [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. (3,4-DIMETHOXYPHENYL)(PHENYL)METHANONE | CAS 4038-14-6 [matrix-fine-chemicals.com]

- 6. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C15H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. chembk.com [chembk.com]

- 9. chemscene.com [chemscene.com]

- 10. Synthonix, Inc > 4038-14-6 | (3,4-Dimethoxyphenyl)(phenyl)methanone [synthonix.com]

- 11. prepchem.com [prepchem.com]

- 12. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 13. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound(4038-14-6) 1H NMR [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. pfaltzandbauer.com [pfaltzandbauer.com]

3,4-Dimethoxybenzophenone CAS number 4038-14-6

An In-Depth Technical Guide to 3,4-Dimethoxybenzophenone (CAS 4038-14-6) for Advanced Research and Development

Introduction

This compound, with the CAS registry number 4038-14-6, is a substituted aromatic ketone that has garnered significant interest across multiple scientific disciplines.[1] As a derivative of the ubiquitous benzophenone scaffold, it serves as a critical building block in organic synthesis, a functional component in materials science, and a valuable intermediate in the development of novel therapeutics.[2][3] The presence of two electron-donating methoxy groups on one of the phenyl rings significantly influences its electronic properties, photoreactivity, and biological activity, distinguishing it from the parent compound.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its analytical characterization, and the scientific basis for its diverse applications.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step in its effective application. These characteristics dictate its solubility, reactivity, and handling requirements. The compound typically appears as a white to off-white crystalline powder.[2][4]

| Property | Value | Reference(s) |

| CAS Number | 4038-14-6 | [2][4][5] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][4] |

| Molecular Weight | 242.27 g/mol | [2][5] |

| Synonyms | (3,4-Dimethoxyphenyl)phenylmethanone | [2][6] |

| Appearance | White to off-white powder/crystal | [2][4] |

| Melting Point | 52-57 °C | [2] |

| Purity | ≥ 98-99% (via HPLC/GC) | [2][5] |

| Solubility | Soluble in organic solvents | [2] |

| Storage | Store at 0-25 °C in a dry, well-ventilated place | [2][6] |

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most fundamental and robust method for synthesizing this compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds by attaching an acyl group to an aromatic ring.[7]

Reaction Mechanism

The causality of the Friedel-Crafts acylation rests on the generation of a potent electrophile that can overcome the aromatic stability of the benzene ring. The mechanism proceeds through three critical steps:[7]

-

Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the acylating agent (benzoyl chloride). It coordinates with the chlorine atom, withdrawing electron density and facilitating its departure to form a highly electrophilic, resonance-stabilized acylium ion.[7] This step is crucial as neither the acyl chloride nor the aromatic ring is reactive enough to initiate the reaction on their own.

-

Electrophilic Attack: The π-electron system of the electron-rich 1,2-dimethoxybenzene (veratrole) ring acts as a nucleophile, attacking the acylium ion. This forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.[7] The electron-donating methoxy groups on the veratrole ring activate it towards this electrophilic attack, directing the substitution to the para position relative to one of the methoxy groups due to steric and electronic factors.

-

Rearomatization: The [AlCl₄]⁻ complex, formed in the initial step, acts as a base to abstract a proton from the carbon atom bearing the new acyl group. This action collapses the sigma complex, restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final this compound product.[7] A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution.[7]

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts methodologies.[8][9] All operations must be conducted in a chemical fume hood using anhydrous conditions, as the Lewis acid catalyst is extremely sensitive to moisture.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).

-

Reactant Charging: In a dry, inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrachloroethane.[8][9] Cool the mixture in an ice bath to 0-5 °C.

-

Substrate Addition: Add 1,2-dimethoxybenzene (veratrole, 1.0 equivalent) to the cooled slurry.

-

Acylating Agent Addition: Dissolve benzoyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 15 °C.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-24 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Workup and Quenching: Cautiously quench the reaction by slowly pouring the mixture over crushed ice and water in a separatory funnel.[9] This hydrolyzes the aluminum complexes.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[9][10]

-

Final Product Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure this compound.[9]

Caption: General experimental workflow for synthesis.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Chromatographic Methods (HPLC & GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and quantifying it in reaction mixtures or final formulations.[11][12]

-

HPLC: A reverse-phase HPLC method is well-suited for this moderately polar compound.[11] Quantification is achieved by creating a calibration curve with standards of known concentration and comparing the peak area of the analyte.[11]

-

GC: Given its thermal stability, this compound is also amenable to GC analysis, often with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for detection.[11]

Representative HPLC Protocol:

| Parameter | Condition | Rationale |

| System | HPLC with UV Detector | Standard for analyzing chromophoric compounds.[11] |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Industry standard for separating moderately polar analytes. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) | Provides good resolution and peak shape.[13] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detection | UV at 254 nm or 280 nm | Wavelengths where the benzophenone core has strong absorbance.[11] |

| Sample Prep | Dilute in mobile phase, filter through 0.45 µm syringe filter | Ensures sample compatibility and removes particulates to protect the column.[11] |

Spectroscopic Methods (NMR, MS)

Spectroscopic techniques provide definitive structural information.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[14][15] The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The ¹³C NMR will confirm the presence of the carbonyl carbon and the unique carbons of the substituted and unsubstituted aromatic rings.[14][16]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (242.27).[17][18] Fragmentation patterns can provide further structural evidence.

Applications in Scientific Research and Drug Development

The unique structure of this compound makes it a versatile tool in several high-value applications.

-

UV Filter and Photostabilizer: Like many benzophenone derivatives, it can absorb harmful ultraviolet radiation, making it a useful component in sunscreens, cosmetics, and as a photostabilizer to prevent UV degradation in plastics and coatings.[2][19]

-

Photoinitiator: In polymer chemistry, it can function as a photoinitiator.[20] Upon exposure to UV light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate free radicals, initiating a polymerization reaction.[21][22]

-

Pharmaceutical Intermediate and Scaffold: This is a critical area of application for drug development professionals. The benzophenone core is a "privileged scaffold" found in numerous biologically active natural products and synthetic drugs.[3] this compound serves as a key starting material or intermediate.[4] For example, its derivatives are being investigated as potent tubulin polymerization inhibitors for anticancer applications, acting at the colchicine-binding site to disrupt microtubule dynamics and induce apoptosis in cancer cells.[23]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this compound.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[24][25] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24][26] Avoid contact with skin and eyes.[26]

-

Hazards: The compound may cause skin, eye, and respiratory irritation (Hazard Statements: H315, H319, H335).[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][26] Keep it away from incompatible materials such as strong oxidizing and reducing agents.[26]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[26]

Conclusion

This compound (CAS 4038-14-6) is more than a simple chemical reagent; it is a versatile platform for innovation. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its distinct photochemical and electronic properties, underpins its utility across diverse fields. For researchers in materials science, it offers a reliable photoinitiator and UV stabilizer. For scientists in drug discovery, it provides a validated scaffold for developing next-generation therapeutics, particularly in oncology. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for harnessing its full potential in advanced scientific and industrial R&D.

References

-

Biosynth. (n.d.). This compound | 4038-14-6. Retrieved from Biosynth website.

-

Benchchem. (n.d.). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation. Retrieved from Benchchem website.[7]

-

Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex International website.[2]

-

PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone. Retrieved from PrepChem.com.[8]

-

Hong Jin. (n.d.). This compound CAS 4038-14-6 99% Factory. Retrieved from Hong Jin website.[4]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from University of Delaware, Department of Chemistry and Biochemistry.[9]

-

Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from Pearson website.[27]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[26]

-

ChemScene. (n.d.). 4038-14-6 | (3,4-Dimethoxyphenyl)(phenyl)methanone. Retrieved from ChemScene website.[5]

-

Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET. Retrieved from Pfaltz & Bauer website.[24]

-

ECHEMI. (n.d.). Synthesis of benzophenone. Retrieved from ECHEMI website.[28]

-

Kuujia.com. (n.d.). 4038-14-6(this compound). Retrieved from Kuujia.com.[6]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]17]

-

Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones. Retrieved from Google Patents.[10]

-

ACS Publications. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters.[29]

-

ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from ChemicalBook.[25]

-

Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of 3,4-Dimethoxyphenyl Formate in a Reaction Mixture. Retrieved from Benchchem website.[11]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved from Cole-Parmer website.[30]

-

Guidechem. (n.d.). 4,4'-Dimethoxybenzophenone 90-96-0 wiki. Retrieved from Guidechem website.[20]

-

Chem-Impex. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from Chem-Impex International website.[31]

-

ChemicalBook. (n.d.). This compound(4038-14-6) 1H NMR. Retrieved from ChemicalBook.[14]

-

Benchchem. (n.d.). Application Notes: 3,5-Dimethoxy-4'-iodobenzophenone as a Versatile Building Block for Medicinal Chemistry. Retrieved from Benchchem website.[23]

-

Chem-Impex. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved from Chem-Impex International website.[19]

-

Patsnap. (n.d.). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. Eureka.[32]

-

ATB (Automated Topology Builder). (n.d.). This compound | C15H14O3 | MD Topology | NMR | X-Ray. Retrieved from ATB website.[15]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxybenzophenone. PubChem Compound Database. Retrieved from [Link]18]

-

SIELC. (n.d.). Separation of 4,4'-Dimethoxybenzophenone on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.[13]

-

Benchchem. (n.d.). This compound | 4038-14-6. Retrieved from Benchchem website.[1]

-

Biosynth. (n.d.). 4,4'-Dimethoxybenzophenone | 90-96-0. Retrieved from Biosynth website.

-

National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved from [Link]3]

-

MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from MDPI website.[33]

-

National Center for Biotechnology Information. (n.d.). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. Retrieved from NIH website.[34]

-

National Center for Biotechnology Information. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC.[21]

-

SpectraBase. (n.d.). 4,4'-Dimethoxybenzophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase.[16]

-

Google Patents. (n.d.). CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method. Retrieved from Google Patents.[35]

-

Benchchem. (n.d.). The Biological Activities of 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Technical Overview for Drug Discovery. Retrieved from Benchchem website.[36]

-

Sigma-Aldrich. (n.d.). 4,4-Dimethoxybenzophenone 97 90-96-0. Retrieved from Sigma-Aldrich website.[37]

-

Royal Society of Chemistry. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers.[22]

-

Sigma-Aldrich. (n.d.). Photoinitiators. Retrieved from Sigma-Aldrich website.[38]

-

MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.[39]

-

ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis.[12]

-

Semantic Scholar. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.[40]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 4038-14-6(this compound) | Kuujia.com [kuujia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Friedel-Crafts Acylation [www1.udel.edu]

- 10. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

- 13. Separation of 4,4’-Dimethoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. This compound(4038-14-6) 1H NMR [m.chemicalbook.com]

- 15. This compound | C15H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 20. Page loading... [guidechem.com]

- 21. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pfaltzandbauer.com [pfaltzandbauer.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. fishersci.com [fishersci.com]

- 27. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 28. echemi.com [echemi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 31. chemimpex.com [chemimpex.com]

- 32. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 33. mdpi.com [mdpi.com]

- 34. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 35. CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method - Google Patents [patents.google.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. 4,4 -Dimethoxybenzophenone 97 90-96-0 [sigmaaldrich.com]

- 38. sigmaaldrich.com [sigmaaldrich.com]

- 39. mdpi.com [mdpi.com]

- 40. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzophenone, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical properties of 3,4-Dimethoxybenzophenone (CAS No. 4038-14-6), with a specialized focus on its melting point. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. We will delve into the complexities of its thermal behavior, provide validated experimental protocols for its characterization, and discuss the critical factors that influence its physical state.

Introduction to this compound: A Compound of Interest

This compound, a substituted benzophenone derivative, is a crystalline solid at room temperature. Its molecular structure, featuring a benzoyl group attached to a phenyl ring bearing two methoxy groups at the 3 and 4 positions, gives rise to its unique physicochemical properties. These properties make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| CAS Number | 4038-14-6 | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Boiling Point | 380.7 °C at 760 mmHg | [3] |

The Melting Point of this compound: A Point of Discrepancy and the Polymorphism Hypothesis

The melting point is a critical physical constant used to identify a pure substance and assess its purity. For this compound, a notable discrepancy exists in the reported melting point values across various chemical suppliers and databases.

Table 2: Reported Melting Points for this compound

| Reported Melting Point (°C) | Source(s) |

| 52-57 | [1] |

| 100-102 | [3] |

This significant variation suggests the possible existence of more than one crystalline form, a phenomenon known as polymorphism. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties, including melting point, solubility, and stability. The existence of polymorphism is a well-documented phenomenon in benzophenone derivatives, lending credence to this hypothesis.[4]

Given this ambiguity, it is imperative for researchers to experimentally determine the melting point of their specific batch of this compound and to be aware of the potential for polymorphic behavior. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs.

Experimental Determination of Melting Point: Protocols and Best Practices

To ensure the accuracy and reliability of experimental data, this guide provides detailed protocols for two standard methods of melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination: A Foundational Technique

This method provides a visual determination of the melting range of a crystalline solid.

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): A Quantitative Approach

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also be used to assess purity.[5][6]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean DSC pan. Crimp the pan to encapsulate the sample.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at a temperature at least 20-30 °C below the expected melting point.

-

Ramp the temperature at a controlled rate, typically 10 °C/min for an initial survey scan. For purity analysis, a slower heating rate of 1-2 °C/min is recommended.[7]

-

Heat the sample to a temperature sufficiently above the melting point to ensure the entire melting endotherm is recorded.

-

-

Data Analysis:

-

The melting point is typically determined as the onset temperature of the melting endotherm on the resulting thermogram.[8]

-

The purity of the sample can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[9] Most modern DSC software includes modules for automated purity calculations.

-

Caption: Workflow for DSC Melting Point and Purity Analysis.

Safety and Handling of this compound

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion: A Call for Rigorous Characterization

The conflicting data on the melting point of this compound underscores the importance of thorough experimental characterization for any researcher working with this compound. The potential for polymorphism necessitates a careful and well-documented approach to determining its physical properties. By employing the standardized protocols outlined in this guide, scientists can ensure the accuracy of their data, leading to more reliable and reproducible research outcomes. It is recommended that any study utilizing this compound should report the experimentally determined melting point and the method used for its determination.

References

-

Prevalent polymorphism in benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 4), 465-471.[4]

-

This compound. Chem-Impex.[1]

-

4038-14-6(this compound). Kuujia.com.[3]

-

Differential Scanning Calorimetry. Chemistry LibreTexts.[5]

-

Melting Point Determination. ResolveMass Laboratories Inc.[6]

-

Interpreting DSC curves Part 1: Dynamic measurements. Mettler-Toledo.[11]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE.[12]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.[8]

-

DSC Analysis of Polymers. EAG Laboratories.[13]

-

DSC Studies on Organic Melting Temperature Standards. ResearchGate.[14]

- SAFETY DATA SHEET - 4,4`-Dimethoxybenzophenone. Fisher Scientific. [11]

- DIMETHOXY BENZOPHENONE CAS No 90-96-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [12]

- This compound. ChemicalBook. [13]

- SAFETY DATA SHEET - 4'-Hydroxy-2,4-dimethoxybenzophenone. Fisher Scientific. [14]

- 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annul

- Place of DSC purity analysis in pharmaceutical development. AKJournals. [16]

- This compound. Santa Cruz Biotechnology. [17]

- SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Sigma-Aldrich. [18]

- Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Cole-Parmer. [19]

- DSC purity determin

- Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [21]

- This compound;CAS No.:4038-14-6. ChemShuttle. [22]

- Powder diffraction investigations of some derivatives of benzophenone: Monomers for synthesis of new polyurethanes.

- Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor.

- 3,6-dimethoxyxanthone from 2,2',4,4'- tetrahydroxy-benzophenone via Microwave-Assisted Annul

- Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities.

- Synthesis and bioactivity investigation of benzophenone and its deriv

- This compound. PubChem. [28]

- 4,4'-Dimethoxybenzophenone. PubChem. [29]

- Synthesis and bioactivity investigation of benzophenone and its deriv

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4038-14-6(this compound) | Kuujia.com [kuujia.com]

- 4. Prevalent polymorphism in benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. akjournals.com [akjournals.com]

- 10. fishersci.com [fishersci.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. qualitest.ae [qualitest.ae]

- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Dimethoxybenzophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 3,4-Dimethoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation. The guide outlines the fundamental principles of NMR spectroscopy as they apply to substituted benzophenones, presents a thorough assignment of all proton and carbon signals with supporting data, and offers a standardized experimental protocol for acquiring high-quality NMR spectra. The causality behind chemical shifts is explained through an examination of electronic and anisotropic effects, grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of NMR in Characterizing Substituted Benzophenones

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. For substituted benzophenones, a class of compounds with significant applications in photochemistry, polymer science, and as intermediates in pharmaceutical synthesis, NMR serves as a primary tool for structural verification and purity assessment. This compound, with its distinct substitution pattern on one of its aromatic rings, presents an excellent case study for understanding the nuanced effects of substituents on NMR spectra.

The predictive power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The chemical shift (δ), a key parameter in NMR, is highly dependent on the shielding and deshielding effects exerted by neighboring atoms and functional groups. In this compound, the interplay between the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing carbonyl group (C=O), as well as the anisotropic effects of the aromatic rings, results in a characteristic and interpretable spectral fingerprint. This guide will dissect these effects to provide a clear and in-depth understanding of the ¹H and ¹³C NMR spectra of this molecule.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound with the IUPAC numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effect of the carbonyl group.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.75 - 7.85 | m | - | 2H |

| H-3', H-4', H-5' | 7.45 - 7.60 | m | - | 3H |

| H-2 | 7.30 - 7.40 | d | ~2.0 | 1H |

| H-5 | 6.90 - 7.00 | d | ~8.5 | 1H |

| H-6 | 7.35 - 7.45 | dd | ~8.5, ~2.0 | 1H |

| 3-OCH₃ | 3.94 | s | - | 3H |

| 4-OCH₃ | 3.92 | s | - | 3H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Interpretation of the ¹H NMR Spectrum:

-

Unsubstituted Phenyl Ring (Ring A): The protons on the unsubstituted phenyl ring (H-2' to H-6') typically appear as a complex multiplet between 7.45 and 7.85 ppm. The protons ortho to the carbonyl group (H-2' and H-6') are the most deshielded due to the electron-withdrawing nature and the anisotropic effect of the C=O bond.

-

Substituted Phenyl Ring (Ring B):

-

H-5: This proton is ortho to the electron-donating methoxy group at C-4, resulting in significant shielding and an upfield shift to around 6.90-7.00 ppm. It appears as a doublet due to coupling with H-6.

-

H-2 and H-6: These protons are influenced by both the carbonyl group and the methoxy groups. H-2, being ortho to the carbonyl group, is deshielded and appears as a doublet. H-6 is coupled to H-5, resulting in a doublet of doublets.

-

-

Methoxy Groups: The two methoxy groups give rise to two sharp singlets at approximately 3.94 and 3.92 ppm, each integrating to three protons. Their distinct chemical shifts are due to the slightly different electronic environments at the C-3 and C-4 positions.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their electronic environments.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 195.5 |

| C-4 | 153.2 |

| C-3 | 148.8 |

| C-1' | 138.0 |

| C-4' | 132.0 |

| C-1 | 130.5 |

| C-2', C-6' | 129.8 |

| C-3', C-5' | 128.2 |

| C-6 | 125.0 |

| C-2 | 111.8 |

| C-5 | 109.8 |

| 3-OCH₃ | 56.1 |

| 4-OCH₃ | 56.0 |

Note: These are typical chemical shift values and may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and appears at the lowest field, around 195.5 ppm.

-

Aromatic Carbons:

-

The carbons attached to the electron-donating methoxy groups (C-3 and C-4) are shifted downfield due to the resonance effect and appear at approximately 153.2 and 148.8 ppm.

-

The quaternary carbons (C-1 and C-1') are also observed in the downfield region of the aromatic signals.

-

The protonated aromatic carbons appear in the range of 109-132 ppm. The carbons ortho and para to the methoxy groups (C-2, C-5, and C-6) are generally more shielded compared to the carbons in the unsubstituted ring.

-

-

Methoxy Carbons: The two methoxy carbons resonate at high field, around 56.0-56.1 ppm, consistent with sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Receiver Gain (RG): Adjust automatically or manually.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): Approximately 250 ppm, centered around 125 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Workflow for NMR Spectral Analysis

The logical flow for the complete NMR analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that can be rationally interpreted based on fundamental NMR principles. The electron-donating and withdrawing effects of the substituents, in conjunction with anisotropic effects, lead to a well-resolved and characteristic set of signals. This guide has provided a detailed assignment of these signals, a robust experimental protocol for data acquisition, and a logical workflow for analysis. By following the principles and procedures outlined herein, researchers and scientists can confidently utilize NMR spectroscopy for the characterization of this compound and related compounds in their respective fields.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3,4-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently demonstrated the foundational importance of understanding the spectroscopic properties of molecules in drug discovery and materials science. The interaction of a compound with electromagnetic radiation is a window into its electronic structure, offering critical insights into its potential applications, from photostability to photochemical reactivity. This guide is dedicated to a comprehensive exploration of the UV-Vis absorption spectrum of 3,4-Dimethoxybenzophenone, a compound of significant interest due to its presence in various industrial and pharmaceutical applications. We will move beyond a mere presentation of data, delving into the causal relationships between molecular structure, electronic transitions, and the resulting spectral features. The methodologies outlined herein are designed to be self-validating, ensuring that the principles of scientific integrity are at the core of every step.

Introduction: The Significance of this compound and its Spectroscopic Signature

This compound, with the molecular formula C₁₅H₁₄O₃, is a substituted aromatic ketone.[1] Its core structure consists of a benzophenone scaffold with two methoxy groups (-OCH₃) at the 3 and 4 positions of one of the phenyl rings. These substituents, being electron-donating, play a crucial role in modulating the electronic properties and, consequently, the UV-Vis absorption characteristics of the parent benzophenone molecule.[2] The compound is recognized for its utility as a UV filter in various applications, including sunscreens and as a photostabilizer in plastics, owing to its ability to absorb harmful ultraviolet radiation.[3]

Understanding the UV-Vis absorption spectrum of this compound is paramount for several reasons:

-

Predicting Photochemical Behavior: The wavelengths of light a molecule absorbs dictate the energy it can access for photochemical reactions.

-

Quantitative Analysis: The intensity of absorption, governed by the Beer-Lambert Law, allows for the precise quantification of the compound in various matrices.

-

Quality Control: The absorption spectrum serves as a fingerprint for identity and purity verification in manufacturing processes.

This guide will provide a detailed examination of the theoretical underpinnings of its UV-Vis spectrum, a practical guide to its measurement, and an in-depth analysis of the spectral data.

Theoretical Framework: Electronic Transitions in this compound

The UV-Vis absorption spectrum of an organic molecule is a manifestation of electronic transitions between different molecular orbitals.[4] In the case of this compound, the key chromophores—the parts of the molecule that absorb light—are the carbonyl group (C=O) and the aromatic phenyl rings. The presence of methoxy groups as auxochromes—substituents that modify the absorption of a chromophore—further influences the spectrum.

The primary electronic transitions observed in benzophenone and its derivatives are:

-

π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high energy and result in strong absorption bands (large molar absorptivity, ε). In benzophenones, these are associated with the aromatic rings and the carbonyl group's π system.[2]

-

n → π* Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to an antibonding π* orbital of the carbonyl group. These are lower in energy than π → π* transitions and result in weaker absorption bands (small molar absorptivity).[2]

The introduction of the two methoxy groups at the 3 and 4 positions has a significant impact. As electron-donating groups, they increase the electron density of the substituted phenyl ring through the mesomeric effect. This has two main consequences:

-

Bathochromic Shift (Red Shift): The energy gap between the π and π* orbitals is reduced, leading to the absorption of longer wavelength (lower energy) light for the π → π* transitions.

-

Hyperchromic Effect: An increase in the intensity of the absorption, reflected by a higher molar absorptivity.

Experimental Protocol: A Self-Validating Approach to Measuring the UV-Vis Spectrum

The following protocol is designed to ensure accuracy and reproducibility, forming a self-validating system for the acquisition of the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

This compound: Purity ≥ 99%

-

Solvent: Spectroscopic grade ethanol is a suitable choice due to its transparency in the UV region and its ability to dissolve the analyte. Methanol is also a common solvent for similar compounds.[5][6]

-

UV-Vis Spectrophotometer: A dual-beam instrument capable of scanning from at least 200 nm to 400 nm.

-

Quartz Cuvettes: Matched pair with a 1 cm path length.

Step-by-Step Methodology

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the solid in a known volume of spectroscopic grade ethanol (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. The concentration should be calculated in mol/L.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with the same solvent to prepare a series of solutions with decreasing concentrations (e.g., spanning a range from 1 x 10⁻⁵ M to 5 x 10⁻⁵ M). This is crucial for verifying the Beer-Lambert Law and accurately determining the molar absorptivity.

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

-

Fill both the sample and reference cuvettes with the spectroscopic grade ethanol.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline correction to zero the absorbance of the solvent and the cuvettes across the entire wavelength range. This step is critical to ensure that the measured absorbance is solely due to the analyte.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.

-

Repeat this process for each of the prepared working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

For each concentration, record the absorbance value at λmax.

-

Plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), this should yield a straight line passing through the origin.

-

The slope of this line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm. A high correlation coefficient (R² > 0.99) for the linear regression validates the adherence to the Beer-Lambert Law within the measured concentration range.

-

Visualization of the Experimental Workflow

Caption: A streamlined workflow for the accurate determination of the UV-Vis absorption spectrum and molar absorptivity of this compound.

Analysis of the UV-Vis Absorption Spectrum

While a specific, publicly available, high-resolution spectrum of this compound with molar absorptivity values is not readily found in the searched literature, we can infer its characteristics based on the known properties of benzophenone and its methoxy-substituted derivatives.

The UV absorption spectrum of benzophenone in ethanol typically shows two main absorption bands: a strong band around 250 nm (π → π) and a weaker, longer-wavelength band around 330-360 nm (n → π).[7] For this compound, we can anticipate the following:

-

The π → π* Transition: The electron-donating methoxy groups will cause a bathochromic shift of this band to a longer wavelength compared to unsubstituted benzophenone. We can expect this peak to appear in the range of 260-290 nm with a high molar absorptivity.

-

The n → π* Transition: This transition is also likely to be present but may be less distinct and could be blue-shifted (hypsochromic shift) in a polar solvent like ethanol due to the stabilization of the non-bonding electrons on the carbonyl oxygen by hydrogen bonding with the solvent.[2]

Quantitative Data Summary

The following table presents a hypothetical but expected range for the key spectral parameters of this compound in ethanol, based on the analysis of related compounds.

| Parameter | Expected Value/Range | Transition Type |

| λmax 1 | 260 - 290 nm | π → π |

| εmax 1 | > 10,000 M⁻¹cm⁻¹ | π → π |

| λmax 2 | 320 - 350 nm | n → π |

| εmax 2 | < 1,000 M⁻¹cm⁻¹ | n → π |

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis spectrum. When moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol):

-

The π → π* band is expected to undergo a bathochromic (red) shift . This is because the excited state of this transition is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

-

The n → π* band is expected to undergo a hypsochromic (blue) shift . The non-bonding electrons in the ground state can form hydrogen bonds with polar protic solvents, which lowers the energy of the ground state. The excited state is less stabilized, leading to an increase in the transition energy and a shift to a shorter wavelength.[2]

Molecular Structure and Electronic Transitions

The following diagram illustrates the key structural features of this compound and the primary electronic transitions responsible for its UV-Vis absorption spectrum.

Caption: Key electronic transitions in this compound giving rise to its characteristic UV-Vis absorption spectrum.

Conclusion and Future Perspectives